molecular formula C13H11BrO4 B455581 Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate CAS No. 402771-33-9

Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate

Cat. No. B455581
M. Wt: 311.13g/mol
InChI Key: QCQFRSSEHASBBM-UHFFFAOYSA-N
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Description

“Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate” is a type of aromatic compound . It has a molecular weight of 311.13 and its IUPAC name is methyl 5-[(4-bromophenoxy)methyl]-2-furoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate” is 1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate” is a solid substance . Its melting point ranges from 64 to 66 degrees Celsius .

Scientific Research Applications

Specific Reactions and Synthesis Pathways

  • Halomethyl Derivatives and Phosphorylation : Studies on halomethyl derivatives of alkyl furan carboxylates reveal specific reactions involving bromination, dehydrobromination, and phosphorylation. These processes lead to the synthesis of compounds with potential applications in developing new chemical entities with varied functional groups. For instance, the selective bromination of ethyl 5-isobutyl-2-methylfuran-3-carboxylate with N-bromosuccinimide highlights the intricate pathways available for modifying furan derivatives for diverse scientific applications (Pevzner, 2003).

  • Palladium-Catalysed Arylations : Research on the direct arylation of heteroaromatics using esters as blocking groups has demonstrated the utility of methyl 5-bromo-2-furoate for the synthesis of biheteroaryls. These reactions prevent dimer or oligomer formation and facilitate high-yield synthesis of diarylated furan derivatives. This application is crucial for pharmaceutical research and development, offering a pathway to new biologically active compounds (Fu et al., 2012).

Applications in Biological Studies

  • Biological Activity Studies : Investigations into the derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown varied biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. Such studies are foundational for developing new therapeutic agents, showcasing the potential of furan derivatives in medicinal chemistry (Phutdhawong et al., 2019).

Analytical and Spectral Studies

  • Analytical Characterization : The analytical and spectral study of furan ring-containing organic ligands, including their transition metal complexes, provides insights into their structural properties and chelating abilities. Such research is instrumental in the synthesis of coordination compounds with potential applications in catalysis, materials science, and bioinorganic chemistry (Patel, 2020).

Safety And Hazards

The safety information for “Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQFRSSEHASBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

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